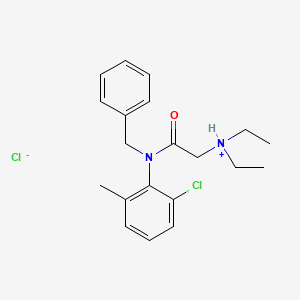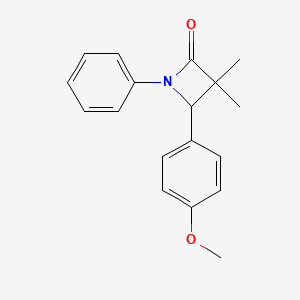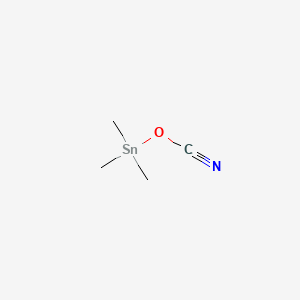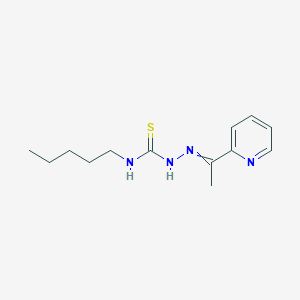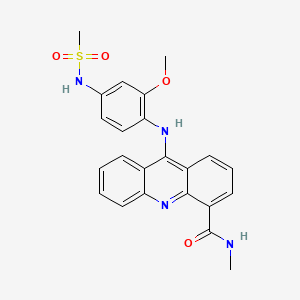
1,2,2-Trimethyl-4-methylidene-6-(3,4,5-trimethoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethyl-4-methylidene-6-(3,4,5-trimethoxyphenyl)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with multiple methyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethyl-4-methylidene-6-(3,4,5-trimethoxyphenyl)piperidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trimethyl-4-methylidene-6-(3,4,5-trimethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethyl-4-methylidene-6-(3,4,5-trimethoxyphenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-1-(3,4,5-trimethoxybenzoyl)piperidine: Shares a similar piperidine ring structure with trimethoxyphenyl substitution.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another compound with multiple methyl groups and a cyclic structure.
Uniqueness
1,2,2-Trimethyl-4-methylidene-6-(3,4,5-trimethoxyphenyl)piperidine is unique due to its specific substitution pattern and the presence of both methylidene and trimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
| 75306-49-9 | |
Molekularformel |
C18H27NO3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1,2,2-trimethyl-4-methylidene-6-(3,4,5-trimethoxyphenyl)piperidine |
InChI |
InChI=1S/C18H27NO3/c1-12-8-14(19(4)18(2,3)11-12)13-9-15(20-5)17(22-7)16(10-13)21-6/h9-10,14H,1,8,11H2,2-7H3 |
InChI-Schlüssel |
QEGKWOBDHWRECE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C)CC(N1C)C2=CC(=C(C(=C2)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



